molecular formula C19H24NO3+ B106143 Oblongine CAS No. 60008-01-7

Oblongine

Cat. No.: B106143
CAS No.: 60008-01-7
M. Wt: 314.4 g/mol
InChI Key: POJZOQWVMMYVBU-INIZCTEOSA-O
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Mechanism of Action

Target of Action

Oblongine chloride, also known as this compound or CID 173713, is a type of isoquinoline . Isoquinolines are a class of organic compounds that have been found to interact with a variety of targets in the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. For example, factors such as temperature, pH, and the presence of other compounds can affect the activity and stability of a compound . .

Biochemical Analysis

Biochemical Properties

It is known that Oblongine chloride may have potential haemodynamic effects . It has been suggested that it can cause a dose-dependent reduction of systolic and diastolic blood pressure

Cellular Effects

This compound chloride has been shown to cause concentration-dependent relaxation of epinephrine-precontracted pulmonary artery . This effect was not affected by propranolol or by indomethacin but was significantly attenuated by pretreatment with ATP and potentiated by pretreatment with quinacrine . These findings suggest that this compound chloride may have significant effects on various types of cells and cellular processes.

Molecular Mechanism

It is known that the compound can cause concentration-dependent relaxation of ileum . This effect is not blocked by propranolol, prazosin, or indomethacin, but is reduced by desensitization of the preparation by prior exposure to ATP

Temporal Effects in Laboratory Settings

It is known that the compound can cause concentration-dependent relaxation of ileum and pulmonary artery

Dosage Effects in Animal Models

It is known that the compound can cause concentration-dependent relaxation of ileum and pulmonary artery

Metabolic Pathways

It is known that the compound can cause concentration-dependent relaxation of ileum and pulmonary artery

Transport and Distribution

It is known that the compound can cause concentration-dependent relaxation of ileum and pulmonary artery

Subcellular Localization

It is known that the compound can cause concentration-dependent relaxation of ileum and pulmonary artery

Chemical Reactions Analysis

Types of Reactions

Oblongine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated compounds .

Comparison with Similar Compounds

Oblongine is unique among isoquinoline alkaloids due to its specific chemical structure and biological activities. Similar compounds include:

These compounds, while similar in structure, each have distinct properties and applications, highlighting the uniqueness of this compound in scientific research and potential therapeutic uses.

Properties

IUPAC Name

(1S)-1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-20(2)11-10-14-6-9-17(23-3)19(22)18(14)16(20)12-13-4-7-15(21)8-5-13/h4-9,16H,10-12H2,1-3H3,(H-,21,22)/p+1/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POJZOQWVMMYVBU-INIZCTEOSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC2=C(C1CC3=CC=C(C=C3)O)C(=C(C=C2)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CCC2=C([C@@H]1CC3=CC=C(C=C3)O)C(=C(C=C2)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24NO3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208713
Record name Oblongine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60008-01-7
Record name Oblongine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060008017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oblongine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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